molecular formula C19H15BrN2O5 B5408634 allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate

allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate

Cat. No.: B5408634
M. Wt: 431.2 g/mol
InChI Key: NBGJCNIYRNKODD-SFQUDFHCSA-N
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Description

Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate, also known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death in cancer cells, making this compound a potential anticancer agent. The compound has also been shown to exhibit fluorescence properties, making it useful as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells, with studies demonstrating its potential as an anticancer agent. The compound has also been shown to exhibit fluorescence properties, making it useful for detecting metal ions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate is its potential use as a multifunctional compound, with applications ranging from organic electronic devices to anticancer agents. The compound is also relatively easy to synthesize, and modifications can be made to improve its yield and purity. However, one of the limitations of this compound is its potential toxicity, which requires further investigation before it can be used in clinical applications.

Future Directions

There are several future directions for allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate research, including exploring its potential use as a photosensitizer for photodynamic therapy, investigating its mechanism of action in more detail, and improving its yield and purity. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and to determine its potential toxicity. Overall, this compound has significant potential for various applications, and further research is needed to fully explore its potential.

Synthesis Methods

Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized through the reaction of 4-bromobenzoyl chloride and 4-nitrophenylacrylic acid in the presence of triethylamine. The resulting product is then reacted with allyl bromide to produce this compound. The synthesis method has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

Allyl 2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate has been extensively studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. The compound has also been studied for its potential use in organic electronic devices, such as organic light-emitting diodes and organic solar cells.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-2-11-27-19(24)17(12-13-3-9-16(10-4-13)22(25)26)21-18(23)14-5-7-15(20)8-6-14/h2-10,12H,1,11H2,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJCNIYRNKODD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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